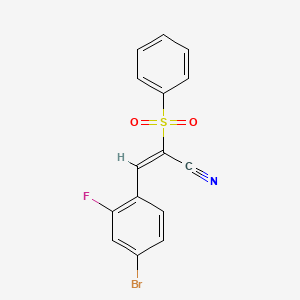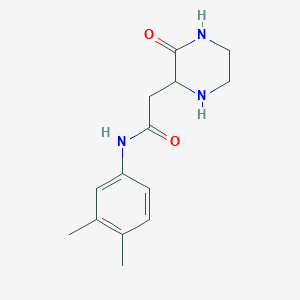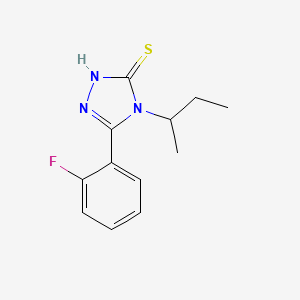![molecular formula C17H17ClN2O4S B4131263 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4131263.png)
4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as Morinamide, is a sulfonamide derivative that has been widely studied for its potential medical applications. This compound has been found to have a variety of biochemical and physiological effects, making it an important area of research in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines. Additionally, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been found to inhibit the growth of certain bacteria and fungi, possibly by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to have antioxidant activity, as well as the ability to inhibit the growth of cancer cells. Additionally, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been found to have a neuroprotective effect, potentially making it useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its relatively low toxicity, making it a safer alternative to some other compounds. Additionally, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its limited solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. One area of interest is its potential use in the development of new antibiotics, particularly in light of the increasing prevalence of antibiotic-resistant bacteria. Additionally, further research could be done to better understand the mechanism of action of 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, as well as to explore its potential use in the treatment of neurological disorders and cancer. Finally, studies could be done to determine the optimal dosage and administration of 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide for various medical applications.
Applications De Recherche Scientifique
4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential medical applications. One area of research has focused on its use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines. Additionally, 4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-chloro-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-13-5-7-14(8-6-13)25(22,23)19-16-4-2-1-3-15(16)17(21)20-9-11-24-12-10-20/h1-8,19H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFNHXPTMFSVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-3-{[(1-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B4131191.png)
![methyl N-[4-(pentanoylamino)benzoyl]glycinate](/img/structure/B4131198.png)

![5-methoxy-2-[5-(4-methoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4131238.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4131242.png)
![4-[3-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4131247.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4131256.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4131276.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4131279.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)
amino]methyl}nicotinic acid](/img/structure/B4131297.png)
